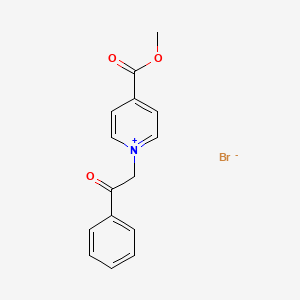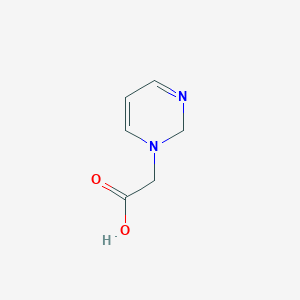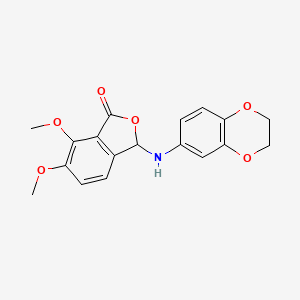
2-hydroxy-N-(1-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(1-phenylethyl)propanamide is an organic compound with the molecular formula C11H15NO2 It contains a secondary amide functional group, a hydroxyl group, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(1-phenylethyl)propanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. For example, a one-pot amidation reaction can be employed, where primary nitroalkanes are converted to the corresponding amides under specific conditions . This method typically involves the use of reagents such as bromonitromethane and nitromethane, followed by halogenation and amidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar amidation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
2-hydroxy-N-(1-phenylethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The phenylethyl group may interact with hydrophobic pockets in target molecules, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-N-(1-phenylethyl)propanamide
- N-(2-hydroxyethyl)-N-(1-phenylethyl)propanamide
- N-(1-phenylethyl)-2-methylpropanamide
Uniqueness
2-hydroxy-N-(1-phenylethyl)propanamide is unique due to the presence of both a hydroxyl group and a phenylethyl group, which can impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and form hydrogen bonds makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
5338-28-3 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-hydroxy-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H15NO2/c1-8(12-11(14)9(2)13)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,12,14) |
Clé InChI |
HLBWSYNCXWWEKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)



![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)

![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)



